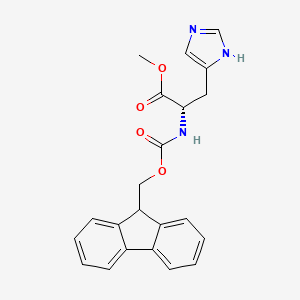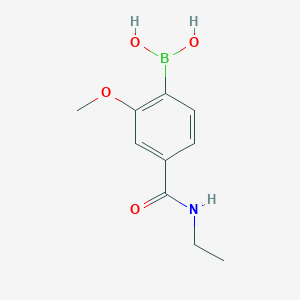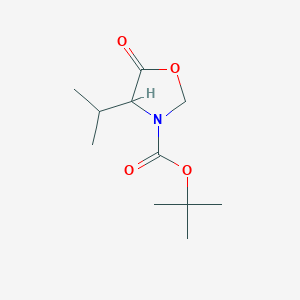
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester (IPO-ODME) is a compound from the oxazolidinecarboxylic acid family, a group of compounds that are widely used in pharmaceuticals, agrochemicals, and other industrial applications. IPO-ODME is a versatile compound that has been used for a variety of purposes, including as a synthetic intermediate in the production of drugs, agrochemicals, and other industrial products. Additionally, IPO-ODME has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Scientific Research Applications
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been studied for its potential therapeutic applications in a variety of diseases. It has been studied for its potential to inhibit the growth of cancer cells in vitro, as well as its potential to reduce inflammation in vivo. Additionally, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant. Furthermore, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been studied for its potential to act as a neuroprotective agent, as well as its potential to reduce oxidative stress.
Mechanism of Action
The exact mechanism of action of 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is not fully understood. However, it is believed that 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. Additionally, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is also believed to act as an immunomodulator, modulating the activity of the immune system.
Biochemical and Physiological Effects
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been shown to have a number of biochemical and physiological effects. In vitro, it has been shown to inhibit the growth of cancer cells, as well as reduce inflammation. In vivo, it has been shown to reduce inflammation and modulate the immune system. Additionally, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. Furthermore, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been shown to act as a neuroprotective agent, protecting neurons from oxidative damage.
Advantages and Limitations for Lab Experiments
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized via a variety of methods. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. Furthermore, it is relatively non-toxic, which makes it safe to handle in the lab. However, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is not very soluble in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester research. One potential direction is to further study its potential therapeutic applications in cancer, inflammation, and other diseases. Additionally, further research could be conducted to investigate its potential as a neuroprotective agent. Furthermore, further research could be conducted to investigate its potential as an immunomodulator. Finally, further research could be conducted to investigate its potential as an antioxidant.
Synthesis Methods
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester can be synthesized via a variety of methods, including the Barton-McCombie deoxygenation reaction, the Mitsunobu reaction, and the Wittig reaction. The Barton-McCombie deoxygenation reaction is a method of converting alcohols to alkenes, and has been used in the synthesis of 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester. The Mitsunobu reaction is a method of converting alcohols to esters, and has been used to synthesize 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester from isopropyl alcohol. The Wittig reaction is a method of converting aldehydes and ketones to alkenes, and has been used in the synthesis of 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester from 5-oxo-3-oxazolidinecarboxylic acid.
properties
IUPAC Name |
tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)8-9(13)15-6-12(8)10(14)16-11(3,4)5/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBIFRHEJTLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)

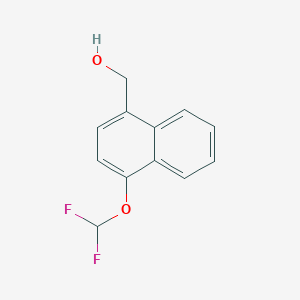


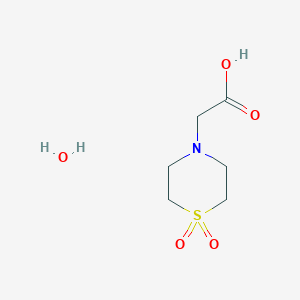
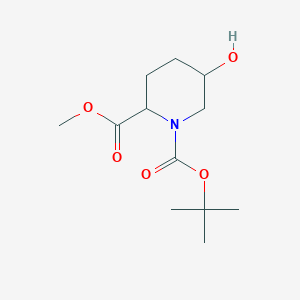
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)



